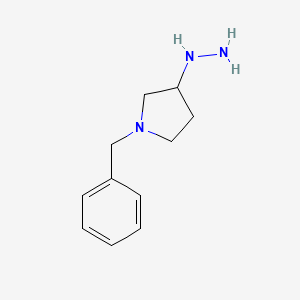

1-Benzyl-3-hydrazinylpyrrolidine

Description

1-Benzyl-3-hydrazinylpyrrolidine is a pyrrolidine derivative featuring a benzyl group at the 1-position and a hydrazinyl substituent at the 3-position. The hydrazinyl group in this compound may confer unique reactivity or binding properties, making it a candidate for applications in medicinal chemistry, such as enzyme inhibition or coordination chemistry .

Properties

IUPAC Name |

(1-benzylpyrrolidin-3-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-13-11-6-7-14(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMYEVSAFFPAEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NN)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-hydrazinylpyrrolidine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpyrrolidine with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the hydrazinyl derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-hydrazinylpyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-3-hydrazinylpyrrolidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and as a ligand in receptor binding studies.

Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-benzyl-3-hydrazinylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. Additionally, the benzyl group can enhance the compound’s binding affinity to certain receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine derivatives with benzyl or other aromatic substituents are common in pharmaceutical research.

Substitution Patterns and Functional Groups

Key Observations :

- Hydrazinyl vs. Amino Groups: The hydrazinyl group in this compound provides nucleophilic and chelating capabilities distinct from methylamino or dimethylamino groups, which are more basic and lipophilic .

- Fluorinated Derivatives : Benzyl 3,3-difluoropyrrolidine-1-carboxylate exhibits enhanced metabolic stability due to fluorine substitution, a feature absent in the hydrazinyl analog .

- Stereochemical Complexity : The diol substituents in (3S,4S)-1-Benzylpyrrolidine-3,4-diol enable stereospecific interactions, unlike the planar hydrazinyl group .

Pharmacological Potential

Research Findings and Limitations

- Commercial Availability : this compound is listed as discontinued by suppliers like CymitQuimica, limiting experimental access .

- Structural Diversity : Compounds like 1-Benzyl-3-Hydroxymethyl-Pyrrolidine-3-Carbonitrile (CAS 1350475-49-8) highlight the impact of nitrile groups on electronic properties, a contrast to the hydrazinyl group’s nucleophilicity .

Biological Activity

1-Benzyl-3-hydrazinylpyrrolidine (C11H17N3) is an organic compound characterized by a pyrrolidine ring substituted with benzyl and hydrazinyl groups. This unique structure imparts significant biological activity, making it a subject of interest in medicinal and biochemical research. Studies have indicated its potential in various applications, including antimicrobial and anticancer activities.

This compound is synthesized typically through the reaction of 1-benzylpyrrolidine with hydrazine under controlled conditions, often using solvents like ethanol or methanol. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, which can modify its biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C11H17N3 |

| Molecular Weight | 191.278 g/mol |

| IUPAC Name | (1-benzylpyrrolidin-3-yl)hydrazine |

| Mechanism of Action | Interacts with biological macromolecules |

| Potential Applications | Antimicrobial, anticancer |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with electrophilic centers in biological molecules. This interaction can inhibit enzyme activity or alter protein functions, potentially leading to therapeutic effects. The hydrazinyl group plays a crucial role in these interactions, while the benzyl moiety may enhance cell membrane penetration, increasing bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Properties

Preliminary studies have also explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation. The hydrazinyl group is thought to be integral to its cytotoxic effects, possibly through the generation of reactive oxygen species (ROS) that damage cellular components .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antimicrobial effects.

- Anticancer Activity : In a recent investigation into its anticancer properties, this compound was tested on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.

Research Applications

The compound is being explored for various applications in scientific research:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.